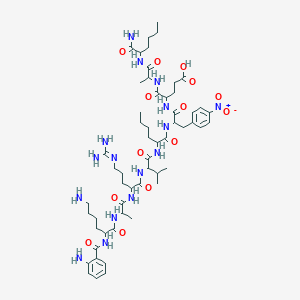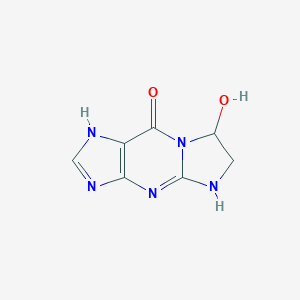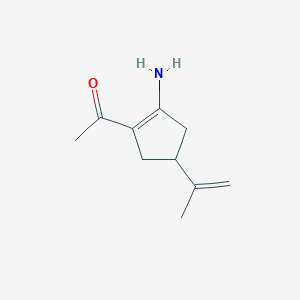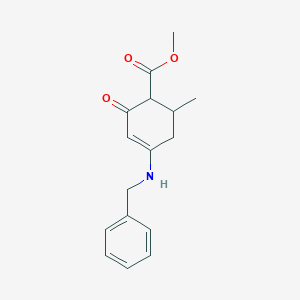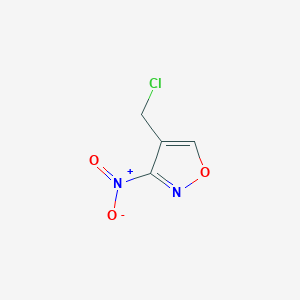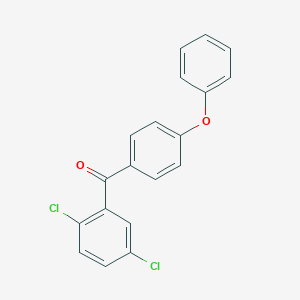
(5,5-Diacetyloxy-4,4-dichloropentyl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,5-Diacetyloxy-4,4-dichloropentyl) acetate is an organic compound with the molecular formula C11H16Cl2O6. It is known for its unique structure, which includes two acetoxy groups and two chlorine atoms attached to a pentyl chain. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Diacetyloxy-4,4-dichloropentyl) acetate typically involves the acetylation of 4,4-dichloropentanol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: (5,5-Diacetyloxy-4,4-dichloropentyl) acetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 4,4-dichloropentanol and acetic acid.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), temperature around 50-60°C.
Substitution: Nucleophiles (e.g., hydroxide ions), solvents like ethanol, temperature around 25-30°C.
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents like acetone, temperature around 0-5°C.
Major Products Formed:
Hydrolysis: 4,4-dichloropentanol and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
Applications De Recherche Scientifique
(5,5-Diacetyloxy-4,4-dichloropentyl) acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5,5-Diacetyloxy-4,4-dichloropentyl) acetate involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which can then participate in further chemical reactions. The chlorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives. These reactions can affect various biochemical pathways, depending on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
- (5,5-Diacetyloxy-4,4-dichloropentyl) acetate
- 4,4-Dichloropentanol
- 4,4-Dichloropentanoic acid
Comparison: this compound is unique due to the presence of both acetoxy and chlorine groups, which provide it with distinct reactivity compared to similar compounds. For example, 4,4-dichloropentanol lacks the acetoxy groups, making it less reactive in certain substitution and hydrolysis reactions. Similarly, 4,4-dichloropentanoic acid has different chemical properties due to the presence of a carboxylic acid group instead of acetoxy groups.
Propriétés
IUPAC Name |
(5,5-diacetyloxy-4,4-dichloropentyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2O6/c1-7(14)17-6-4-5-11(12,13)10(18-8(2)15)19-9(3)16/h10H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIFLOGGDCXBEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC(C(OC(=O)C)OC(=O)C)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369247 |
Source


|
| Record name | (5,5-diacetyloxy-4,4-dichloropentyl) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141942-61-2 |
Source


|
| Record name | (5,5-diacetyloxy-4,4-dichloropentyl) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B115332.png)

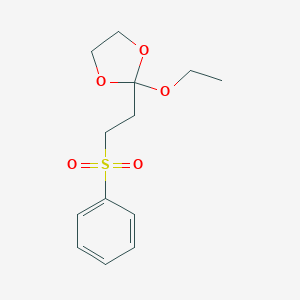

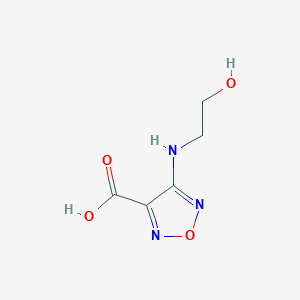
![[2-[(2-Methylpropan-2-yl)oxy]-1-(2-nitrophenyl)-2-oxoethyl] 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B115345.png)
